MT-802

Catalog No.
S536418
CAS No.
2231744-29-7
M.F
C41H41N9O8
M. Wt
787.83
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MT-802

CAS Number

2231744-29-7

Product Name

MT-802

IUPAC Name

2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide

Molecular Formula

C41H41N9O8

Molecular Weight

787.83

InChI

InChI=1S/C41H41N9O8/c42-37-35-36(25-6-9-29(10-7-25)58-28-4-2-1-3-5-28)47-50(38(35)44-24-43-37)27-14-16-48(17-15-27)18-19-56-20-21-57-23-34(52)45-26-8-11-30-31(22-26)41(55)49(40(30)54)32-12-13-33(51)46-39(32)53/h1-11,22,24,27,32H,12-21,23H2,(H,45,52)(H2,42,43,44)(H,46,51,53)

InChI Key

AJTLGUJXIKEZCQ-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N

Solubility

Soluble in DMSO

Synonyms

MT802; MT 802; MT-802

Description

The exact mass of the compound MT-802 is 787.3078 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MT-802 is a small molecule being investigated in scientific research for its potential as a PROTAC (Proteolysis-Targeting Chimera) []. PROTACs are a novel class of drugs that work by hijacking the body's natural protein degradation machinery to eliminate unwanted proteins.

Mechanism of Action

MT-802 is designed to target Bruton's tyrosine kinase (BTK), a protein involved in B-cell signaling and function. MT-802 has two key components linked together by a spacer molecule []:

  • BTK binding moiety: This portion of the molecule binds specifically to BTK.
  • E3 ligase ligand: This section recruits an E3 ubiquitin ligase, an enzyme complex that tags proteins for degradation by the proteasome, a cellular machinery that breaks down proteins [].

When MT-802 binds to BTK, it brings the protein in close proximity to the E3 ligase. The E3 ligase then attaches a ubiquitin molecule to BTK, marking it for destruction. The proteasome subsequently degrades the BTK protein, effectively reducing its levels in the cell [].

Potential Applications

The ability of MT-802 to degrade BTK makes it a potential therapeutic candidate for diseases where BTK plays a role, such as:

  • Autoimmune diseases: BTK signaling is important for B-cell function, and B cells can contribute to autoimmune disorders like rheumatoid arthritis and lupus []. By degrading BTK, MT-802 could potentially dampen B-cell activity and alleviate autoimmune symptoms.
  • Cancers: BTK signaling is also involved in the growth and survival of some cancer cells, particularly B-cell malignancies like chronic lymphocytic leukemia (CLL) []. MT-802 could be explored as a potential treatment for these cancers by targeting and eliminating BTK-dependent cancer cells.

MT-802 is a novel compound classified as a proteolysis-targeting chimera (PROTAC) that specifically targets Bruton's tyrosine kinase (BTK) for degradation. It is particularly notable for its ability to inhibit the C481S mutant form of BTK, which is associated with resistance to traditional BTK inhibitors like ibrutinib. The molecular formula of MT-802 is C41H41N9O8, and it has a CAS Registry Number of 2231744-29-7. This compound is currently in the preclinical stage of development and is being investigated primarily for its therapeutic potential in treating neoplasms, particularly chronic phase chronic myeloid leukemia and other hematological malignancies .

  • MT-802's structure combines two key elements: a BTK-binding moiety and a cereblon ligand [, ]. Cereblon is a protein that recruits other proteins for degradation by the proteasome, a cellular complex that breaks down proteins [, ].
  • When MT-802 binds to BTK, the cereblon ligand moiety simultaneously interacts with cereblon. This bridges the gap between BTK and the proteasome, leading to BTK degradation [, ].
  • By reducing BTK levels, MT-802 has the potential to inhibit the growth and survival of CLL cells [, ].
  • As MT-802 is a relatively new compound, detailed information on its safety profile is limited [].
  • Further research is needed to determine its potential side effects, interactions with other drugs, and long-term effects [].

Current Research

  • Studies suggest that MT-802 is a potent BTK degrader with good in vitro activity against CLL cells, particularly those with C481S mutation [, , ].
  • C481S mutation hinders the effectiveness of some existing BTK inhibitor drugs, making MT-802 a potential alternative for these patients [, ].
  • However, in vivo (live animal) studies and clinical trials are still needed to evaluate the safety and efficacy of MT-802 for CLL treatment [, , ].

Please note:

  • The information provided is for general knowledge purposes only and does not constitute medical advice.
  • Always consult with a qualified healthcare professional for diagnosis and treatment.
, primarily focusing on the coupling of a BTK inhibitor with a cereblon ligand. This synthetic strategy allows for the selective degradation of the target protein through the recruitment of the cellular ubiquitin-proteasome system. The mechanism by which MT-802 induces BTK degradation includes binding to both the target protein and cereblon, facilitating ubiquitination and subsequent proteasomal degradation .

MT-802 exhibits significant biological activity by promoting the degradation of BTK in various cell lines, including NAMALWA cells and primary X-linked agammaglobulinemia cells. At concentrations ranging from 10 to 250 nM, MT-802 effectively induces BTK degradation, demonstrating its potency as a therapeutic agent against BTK-related pathologies . The compound's activity is particularly relevant in contexts where traditional inhibitors fail due to resistance mutations.

The synthesis of MT-802 involves a multi-step process that integrates organic synthesis techniques to create the PROTAC structure. Key steps include:

  • Synthesis of BTK Inhibitor: The initial step involves creating a small molecule that specifically inhibits BTK.
  • Cereblon Ligand Coupling: The next step entails attaching a cereblon ligand to the BTK inhibitor, which is crucial for recruiting the E3 ligase necessary for protein degradation.
  • Purification and Characterization: Following synthesis, MT-802 undergoes purification processes such as chromatography to ensure high purity levels before characterization using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

MT-802 holds promise in several therapeutic areas, particularly in oncology. Its primary applications include:

  • Treatment of Hematological Malignancies: Specifically targeting B-cell lymphomas and chronic myeloid leukemia.
  • Overcoming Drug Resistance: By targeting the C481S mutant form of BTK, MT-802 may provide an effective treatment option for patients who have developed resistance to existing therapies like ibrutinib .

Interaction studies involving MT-802 focus on its mechanism of action as a BTK degrader. These studies demonstrate that MT-802 effectively binds to both BTK and cereblon, leading to ubiquitination and degradation of BTK within cells. Research indicates that this dual-binding mechanism enhances its efficacy compared to traditional inhibitors that only block BTK activity without promoting its degradation .

Several compounds share similarities with MT-802 in terms of their mechanism or target specificity. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
IbrutinibBTK inhibitorFirst-in-class irreversible inhibitor
AcalabrutinibSelective BTK inhibitorDesigned to minimize off-target effects
ARQ 531Dual inhibitor of BTK and other kinasesTargets multiple pathways involved in B-cell signaling
MT-802PROTAC-induced degradation of BTKUnique ability to degrade resistant mutant forms

MT-802 stands out due to its innovative PROTAC design, which not only inhibits but also degrades the target protein, making it potentially more effective in overcoming resistance seen with traditional inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Exact Mass

787.3078

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Buhimschi AD, Armstrong HA, Toure M, Jaime-Figueroa S, Chen TL, Lehman AM, Woyach JA, Johnson AJ, Byrd JC, Crews CM. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation. Biochemistry. 2018 Jul 3;57(26):3564-3575. doi: 10.1021/acs.biochem.8b00391. Epub 2018 Jun 14. PubMed PMID: 29851337.

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